2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2-methylphenyl)acetamide
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Overview
Description
2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(2-METHYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(2-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Acetylation: Introduction of the acetamido group can be done using acetic anhydride or acetyl chloride.
Substitution Reactions: Phenyl and methylphenyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions might reduce the oxo group to a hydroxyl group.
Substitution: Various substitution reactions can occur, especially at the phenyl and pyridazine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit an enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(2-methylphenyl)acetamide: A closely related compound with similar structure and properties.
Pyridazine Derivatives: Other compounds in this class with varying substituents.
Uniqueness
The uniqueness of 2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-(2-METHYLPHENYL)ACETAMIDE lies in its specific substituents, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C21H20N4O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(5-acetamido-6-oxo-3-phenylpyridazin-1-yl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C21H20N4O3/c1-14-8-6-7-11-17(14)23-20(27)13-25-21(28)19(22-15(2)26)12-18(24-25)16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27) |
InChI Key |
QNIZQOSBNBBEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC(=N2)C3=CC=CC=C3)NC(=O)C |
Origin of Product |
United States |
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